2-Fluoro-5-methoxy-3-methylbenzaldehyde
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Overview
Description
2-Fluoro-5-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-methoxy-3-methylbenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The synthesis involves the following steps:
Nitration: 2-amino-5-methoxytoluene is nitrated to form 2-nitro-5-methoxytoluene.
Reduction: The nitro group is then reduced to an amino group, yielding 2-amino-5-methoxytoluene.
Diazotization and Fluorination: The amino group is diazotized and replaced with a fluorine atom to form 2-fluoro-5-methoxytoluene.
Formylation: Finally, the methyl group is oxidized to an aldehyde group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-5-methoxy-3-methylbenzoic acid.
Reduction: 2-Fluoro-5-methoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-methoxy-3-methylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the development of agrochemical products such as pesticides and herbicides.
Material Science: It is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-3-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved vary depending on the specific application and the compound it is being used to synthesize .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Similar structure but lacks the methyl group.
2-Fluoro-3-methylbenzaldehyde: Similar structure but lacks the methoxy group.
5-Fluoro-2-methoxybenzaldehyde: Similar structure but the positions of the fluorine and methoxy groups are different.
Uniqueness
2-Fluoro-5-methoxy-3-methylbenzaldehyde is unique due to the specific combination of substituents on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for certain synthetic applications that other similar compounds may not be suitable for .
Properties
Molecular Formula |
C9H9FO2 |
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Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-5H,1-2H3 |
InChI Key |
KAMPVNZYRDWJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)OC |
Origin of Product |
United States |
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